molecular formula C17H14N2O2S B609859 Pcna-I1 CAS No. 444930-42-1

Pcna-I1

Numéro de catalogue B609859
Numéro CAS: 444930-42-1
Poids moléculaire: 310.37
Clé InChI: NZWTWRNHYZNWNW-VCHYOVAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pcna-I1 is a selective inhibitor of proliferating cell nuclear antigen (PCNA), a potential anticancer target . It selectively binds to PCNA trimers with a Kd of 0.2 to 0.4 μM . Pcna-I1 inhibits the growth of tumor cells of various tissue types with an IC50 of 0.2 μM .


Synthesis Analysis

The synthesis of Pcna-I1 involves the structures of 1-hydrazonomethyl-2-hydroxy (scaffold A), 2-hydrazonomethyl-1-hydroxy (scaffold B), 2-hydrazonomethyl-3-hydroxy (scaffold C), and 4-pyridyl hydrazine (scaffold D) .


Molecular Structure Analysis

The molecular formula of Pcna-I1 is C17H14N2O2S . It has a molecular weight of 310.4 g/mol .


Chemical Reactions Analysis

Pcna-I1 binds at the interface between PCNA monomers, stabilizes the homotrimer, and may interfere with protein-protein interactions . It has been shown to result in reduced DNA replication, late gene expression, and virus production .


Physical And Chemical Properties Analysis

Pcna-I1 has a molecular weight of 310.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 310.07759887 g/mol .

Applications De Recherche Scientifique

1. Cancer Therapy

Pcna-I1 has shown potential in cancer therapy, particularly in the treatment of prostate cancer . It binds directly to PCNA (Proliferating Cell Nuclear Antigen), stabilizes PCNA trimer structure, reduces chromatin-associated PCNA, and selectively inhibits tumor cell growth . This makes it a potentially ideal target for cancer therapy .

2. DNA Damage Induction

Pcna-I1 has been found to induce DNA damage and apoptosis in both LNCaP and PC-3 cells . This suggests that the effects of Pcna-I1 on tumor cells do not depend on the expression of p53 .

3. Enhancement of Chemotherapeutic Effects

Pcna-I1 has been observed to enhance DNA damage and apoptosis triggered by cisplatin . This suggests that Pcna-I1 could potentially be used in combination with other chemotherapeutic drugs to enhance their effects .

4. Induction of Autophagy

In PC-3 cells, Pcna-I1 has been found to induce autophagy . Autophagy is a cellular process that can lead to cell death, suggesting another potential mechanism through which Pcna-I1 can inhibit tumor growth .

5. Inhibition of Colony Formation

A short-term pretreatment with Pcna-I1 has been found to reduce colony formation by 50% in both LNCaP and PC-3 cell lines . This suggests that Pcna-I1 could potentially be used to inhibit the growth and spread of cancer cells .

6. Combinatorial Effects with DNA Damaging Agents

Pcna-I1S, a variant of Pcna-I1, has been found to have additive effects with DNA damaging agents on growth inhibition and DNA damage in prostate and lung cancer cells . This suggests that Pcna-I1 and its variants could potentially be used in combination with DNA damaging agents to enhance their effects .

Safety And Hazards

Pcna-I1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Pcna-I1 has shown potential in enhancing the efficacy of chemotherapy and radiation therapy in the treatment of human prostate and lung cancer . It has also been suggested that targeting PCNA with Pcna-I1 may provide a novel approach for enhancing the efficacy of these treatments .

Propriétés

IUPAC Name

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWTWRNHYZNWNW-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pcna-I1

Citations

For This Compound
10
Citations
S Lu, Z Dong - PLoS One, 2019 - journals.plos.org
… with the lead compound PCNA-I1 induces DNA damage and … that is more potent than PCNA-I1 in suppressing cell growth … Indeed, we found that targeting PCNA with PCNA-I1 inhibits …
Number of citations: 17 journals.plos.org
KL Dillehay, S Lu, Z Dong - Molecular cancer therapeutics, 2014 - AACR
… that treatment with PCNA-I1 induces DNA damage and programmed cell death and reduces clonogenicity of human prostate tumor cells. Furthermore, treatment with PCNA-I1 inhibited …
Number of citations: 31 aacrjournals.org
KL Dillehay, WL Seibel, D Zhao, S Lu… - Pharmacology …, 2015 - Wiley Online Library
… by PCNA-I1 and to identify PCNA-I1 analogs with superior potencies. We found that PCNA-I1 does … PCNA harboring point mutations at the predicted binding site of PCNA-I1. Forty-six …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
H Cheng, X Cao, X Min, X Zhang, Q Kong… - The FEBS …, 2020 - Wiley Online Library
… PCNA trimerization, we treated HepG2 cells with PCNA-I1, a PCNA inhibitor through directly … by PCNA-I1 administration when compared to Hspa12a o/e cells in the absence of PCNA-I1 …
Number of citations: 10 febs.onlinelibrary.wiley.com
S Lu, Z Dong - International Journal of Oncology, 2021 - spandidos-publications.com
… In a previous study by the authors, it was demonstrated that PCNA-I1 inhibited the growth of … One of the important findings of the present study is that PCNA-I1 enhanced the growth …
Number of citations: 2 www.spandidos-publications.com
Z Tan, M Wortman, KL Dillehay, WL Seibel… - Molecular …, 2012 - ASPET
… After an overnight incubation, the cells were treated for 4 days with various concentrations (up to 10 μM) of PCNA-I1 or PCNA-I1. The live cells were stained with MTT and counted as …
Number of citations: 107 molpharm.aspetjournals.org
E Kowalska, F Bartnicki, R Fujisawa… - Nucleic acids …, 2018 - academic.oup.com
Proliferating cell nuclear antigen (PCNA) is a multifunctional protein present in the nuclei of eukaryotic cells that plays an important role as a component of the DNA replication …
Number of citations: 22 academic.oup.com
M Cardano, C Tribioli, E Prosperi - Current Cancer Drug …, 2020 - ingentaconnect.com
… PCNA-I1 was found to reduce the amount of the chromatin-… PCNA-I1 was further tested on prostate cancer in cultured … This study confirmed that PCNA-I1 stabilizes the trimer and …
Number of citations: 102 www.ingentaconnect.com
VK Bhardwaj, R Purohit - Journal of Cellular Biochemistry, 2022 - Wiley Online Library
… The PCNA-I1 and PCNA-mol30 complexes showed a single broad deep basin indicating … the conformations during the simulation were stable for PCNA-I1 and PCNA-mol30 complexes, …
Number of citations: 50 onlinelibrary.wiley.com
JE Packard, JA Dembowski - The FASEB Journal, 2022 - Wiley Online Library
… PCNA inhibitor, PCNA-I1, and a … PCNA-I1, an observation that is consistent with IF imaging data. Viral replication proteins UL30, UL42, and UL9 decreased in the presence of PCNA-I1. …
Number of citations: 3 faseb.onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.